

Application Notes and Protocols for Radioimmunoassay of pTH (44-68) (human)

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Compound of Interest

Compound Name: pTH (44-68) (human)

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Introduction

Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis. The intact hormone is an 84-amino acid polypeptide, PTH (1-84). In circulation, PTH is rapidly cleaved into various fragments. The measurement of specific PTH fragments can provide valuable insights into parathyroid gland function and bone metabolism, particularly in the context of renal disease where fragment accumulation occurs. This document provides detailed application notes and protocols for the radioimmunoassay (RIA) of the human mid-region PTH fragment, pTH (44-68). This assay is crucial for studies focusing on the secretion and metabolism of PTH.

Mid-region assays for PTH primarily recognize the intact hormone and fragments containing the 44-68 amino acid sequence.[1] These assays are valuable for diagnosing primary and secondary hyperparathyroidism.[2]

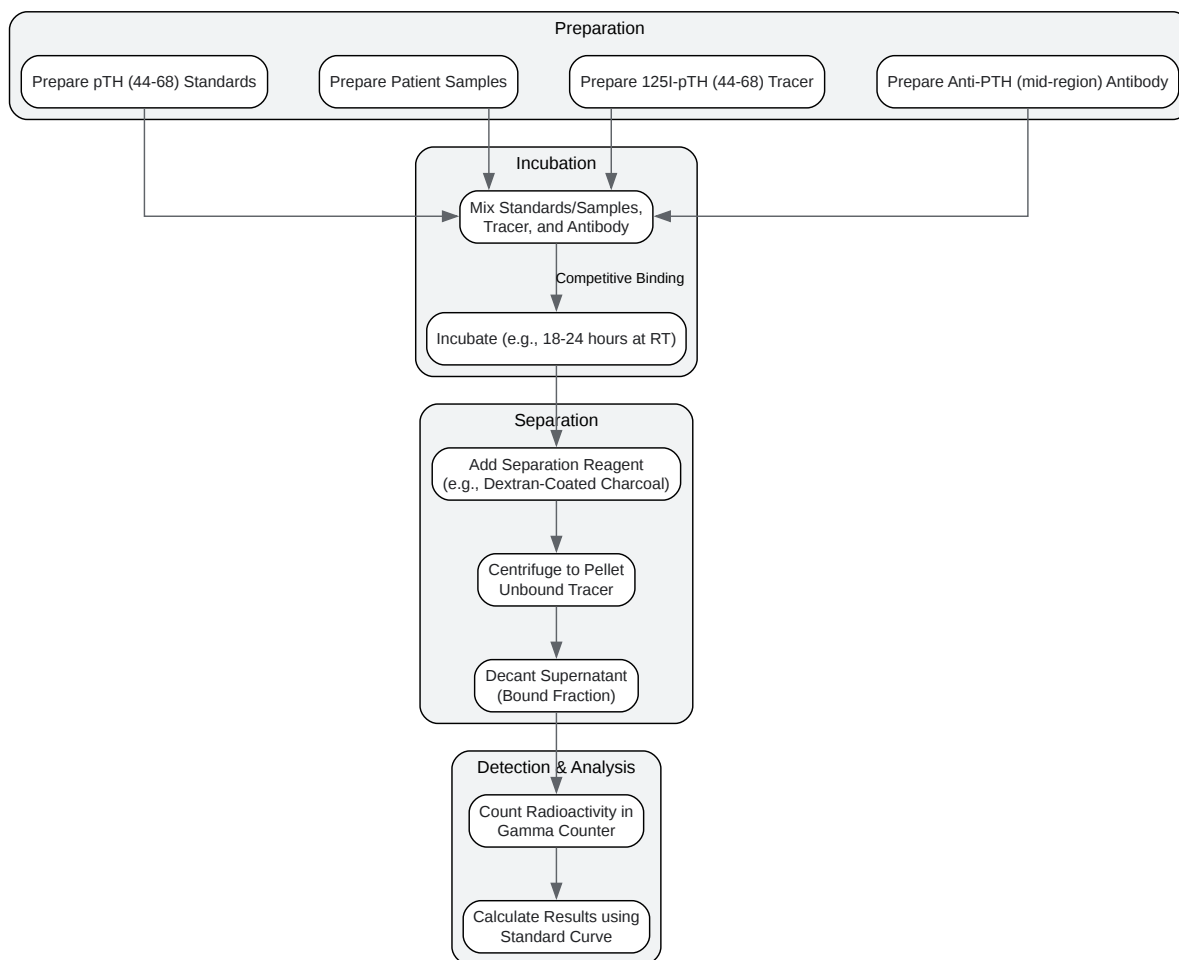
Principle of the Radioimmunoassay

The radioimmunoassay for pTH (44-68) is a competitive binding assay. In this assay, a fixed amount of radiolabeled pTH (44-68) (the tracer) competes with the unlabeled pTH (44-68) in the standards or samples for a limited number of binding sites on a specific anti-PTH (mid-region) antibody. As the concentration of unlabeled pTH (44-68) in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound (B) and free (F)

tracer are then separated, and the radioactivity of the bound fraction is measured. The concentration of pTH (44-68) in the unknown samples is determined by comparing the results to a standard curve generated with known concentrations of pTH (44-68).

An alternative format is the immunoradiometric assay (IRMA), a non-competitive "sandwich" assay. In a two-step IRMA for intact PTH, a capture antibody (e.g., against the N-terminal fragment) is immobilized on a solid phase, and a radiolabeled detection antibody specific for the pTH (44-68) fragment is used for quantification.^{[3][4]}

Signaling Pathways and Experimental Workflows



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Caption: Workflow of a competitive radioimmunoassay for pTH (44-68).

Experimental Protocols

This section details the methodology for performing a radioimmunoassay for human pTH (44-68).

Materials and Reagents

- **pTH (44-68) (human)** standard: Lyophilized, for preparing standard curve.
- Anti-PTH (mid-region) antibody: Specific for the 44-68 region of human PTH.
- ^{125}I -labeled Tyr⁴³-hPTH (44-68) or ^{125}I -hPTH (44-68) tracer: A tyrosine residue may be added to the N-terminus of the peptide to facilitate radioiodination.[5]
- Assay Buffer: e.g., 0.1 M sodium barbital buffer, pH 8.6, containing a protein stabilizer like 2% control guinea pig serum.
- Separation Reagent: Dextran-coated charcoal for separating bound and free radioligand.
- Patient Samples: Serum or EDTA plasma. Samples should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.
- Controls: Lyophilized human serum with known concentrations of pTH.
- Gamma counter
- Centrifuge
- Vortex mixer
- Precision pipettes and disposable tips

Reagent Preparation

- **pTH (44-68) Standards:** Reconstitute the lyophilized standard with distilled or deionized water to create a stock solution. Perform serial dilutions in the assay buffer to create a standard curve ranging from approximately 1 pg/mL to 1500 pg/mL. Store reconstituted standards at -20°C.

- Controls: Reconstitute with distilled or deionized water as per manufacturer instructions.
- ^{125}I -PTH (44-68) Tracer: The tracer is typically supplied ready to use. Store at 2-8°C.
- Anti-PTH Antibody: Dilute the antibody to the working concentration specified by the supplier using the assay buffer.
- Wash Solution (for IRMA): If performing an IRMA, a wash concentrate (e.g., phosphate-buffered saline with detergent) is diluted with distilled water.

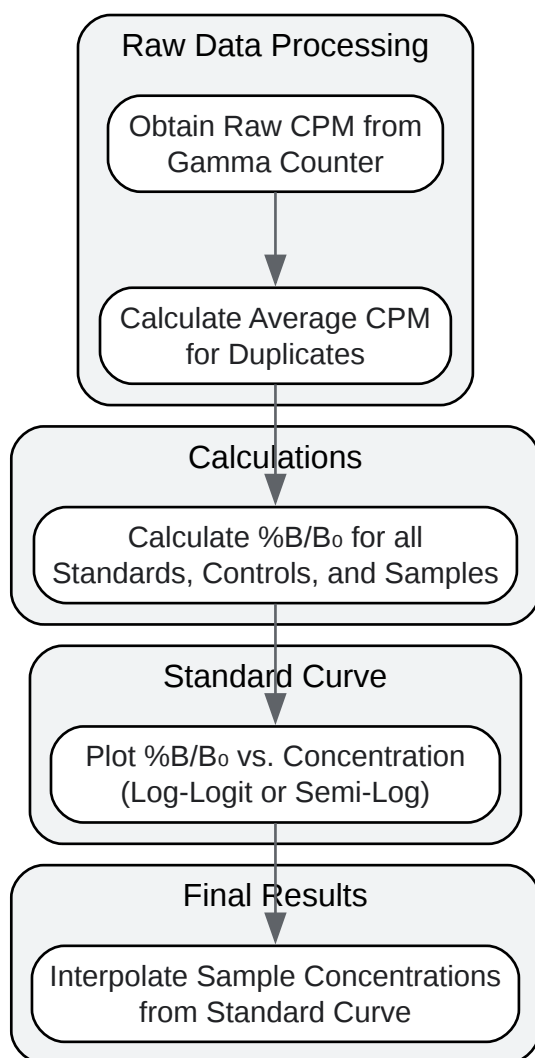
Assay Procedure (Competitive RIA)

- Label Tubes: Set up tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B_0), standards, controls, and unknown samples.
- Pipetting:
 - Add 200 μL of assay buffer to the NSB tubes.
 - Pipette 200 μL of each standard, control, and sample into the corresponding tubes.
 - Pipette 100 μL of the ^{125}I -PTH (44-68) tracer into all tubes.
 - Pipette 100 μL of the diluted anti-PTH antibody into all tubes except the TC and NSB tubes.
- Incubation: Gently vortex all tubes and incubate for 18-24 hours at room temperature (18-28°C).[6]
- Separation:
 - Add the separation reagent (e.g., dextran-coated charcoal) to all tubes except the TC tubes.
 - Vortex and incubate for a specified time (e.g., 15 minutes) at 2-8°C to allow the free tracer to adsorb to the charcoal.

- Centrifuge all tubes (except TC) at a specified speed (e.g., 3000 rpm) for a set duration to pellet the charcoal with the bound free tracer.
- Counting:
 - Immediately after centrifugation, decant the supernatant (containing the antibody-bound tracer) into clean, labeled tubes.
 - Measure the radioactivity (counts per minute, CPM) of each tube for at least 1 minute in a gamma counter.

Data Analysis

- Calculate Average CPM: Determine the average CPM for each pair of duplicate tubes.
- Calculate Percent Bound (%B/B₀): For each standard, control, and sample, calculate the percentage of tracer bound relative to the zero standard using the following formula: $\%B/B_0 = [(Sample\ CPM - NSB\ CPM) / (B_0\ CPM - NSB\ CPM)] \times 100$
- Construct Standard Curve: Plot the %B/B₀ for each standard on the y-axis against its corresponding concentration on the x-axis using a log-logit or semi-log scale.
- Determine Sample Concentrations: Interpolate the %B/B₀ for each unknown sample on the standard curve to determine its pTH (44-68) concentration. Computer-assisted data reduction using a 4-parameter logistic function curve fitting is recommended.[3]



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Caption: Logical workflow for radioimmunoassay data analysis.

Data Presentation

Table 1: Assay Performance Characteristics

Parameter	Typical Value
Sensitivity	< 40 pg/mL[7]
Assay Range	~40 - 1800 pg/mL
Intra-assay Precision	< 10%
Inter-assay Precision	< 15%
Sample Type	Serum, EDTA Plasma
Sample Volume	200 µL
Incubation Time	18-24 hours

Table 2: Cross-Reactivity of a Mid-Region Specific RIA

The specificity of a radioimmunoassay is determined by its ability to exclusively bind the target analyte. Cross-reactivity with other PTH fragments is a critical performance parameter.

PTH Fragment	Concentration Tested	% Cross-Reactivity
hPTH (44-68)	-	100
hPTH (1-84)	-	High
hPTH (53-84)	-	100%[2]
hPTH (28-48)	-	Not Recognized[2]
hPTH (64-84)	-	Not Recognized[2]
hPTH (1-34)	-	Not Recognized[8]

Note: Cross-reactivity can vary significantly depending on the specific antibody used in the assay.

Troubleshooting

Problem	Possible Cause(s)	Solution(s)
Low Counts in All Tubes	- Pipetting error (tracer or antibody) - Tracer has decayed - Improper incubation conditions	- Review pipetting technique - Check expiration date of tracer - Verify incubation time and temperature
High Non-Specific Binding (NSB)	- Ineffective separation of bound/free tracer - Contamination of reagents or tubes - Degraded tracer	- Ensure proper mixing and centrifugation during separation step - Use clean tubes and fresh reagents - Check tracer quality
Poor Precision (High CV% between duplicates)	- Inconsistent pipetting - Improper mixing of reagents	- Use calibrated precision pipettes - Ensure thorough mixing of all reagents and samples
Standard Curve is Flat or has a Poor Shape	- Incorrect standard dilutions - Degraded standards or tracer - Incorrect antibody concentration	- Prepare fresh standards accurately - Check expiration dates and storage conditions - Verify antibody dilution

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References

- 1. Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ibl-america.com [ibl-america.com]
- 4. US7959920B2 - Methods of making and using antibodies directed to parathyroid hormone - Google Patents [patents.google.com]

- 5. Radioimmunoassay for the middle region of human parathyroid hormone: comparison of two radioiodinated synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scantibodies.com [scantibodies.com]
- 7. Development and application of a mid-region specific assay for human parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
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